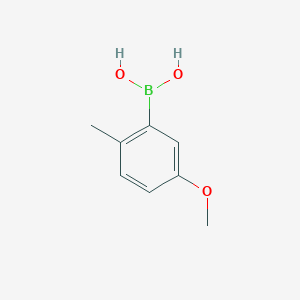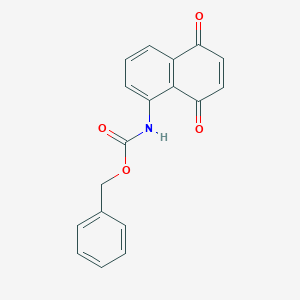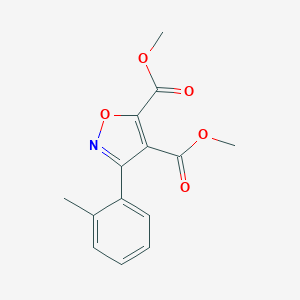
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI)” is a chemical compound. The name suggests it is an ester derived from an isoxazole ring (a five-membered ring with three carbon atoms and two heteroatoms, one of which is a nitrogen and the other an oxygen) and a 2-methylphenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-methylphenyl group with an isoxazole dicarboxylic acid under conditions that would promote esterification. This could potentially involve the use of a catalyst and a suitable solvent.Molecular Structure Analysis
The molecular structure would be characterized by the presence of the isoxazole ring, the ester groups, and the 2-methylphenyl group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to confirm the structure.Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The ester groups could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acids. The isoxazole ring could potentially undergo reactions at the nitrogen or oxygen.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound could be determined using a variety of techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties.Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This would include wearing appropriate personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties.
Future Directions
Future research on this compound could involve investigating its potential uses. This might include exploring its reactivity, its potential applications in synthesis, or its biological activity.
properties
IUPAC Name |
dimethyl 3-(2-methylphenyl)-1,2-oxazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-8-6-4-5-7-9(8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDOUPLHIFQCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

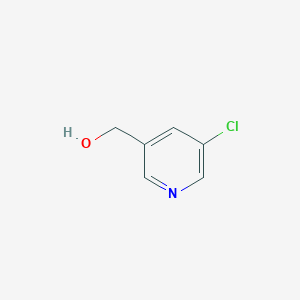
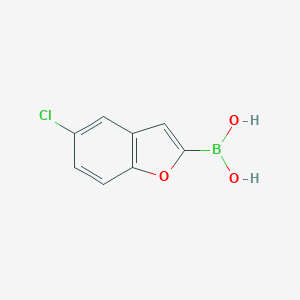
![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)

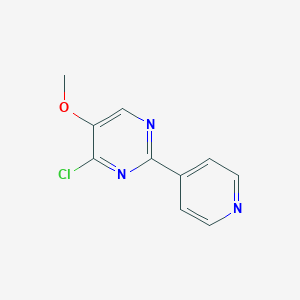
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)






